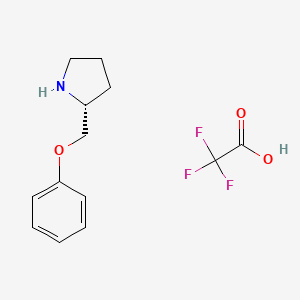![molecular formula C9H14ClNO B13945021 1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one CAS No. 54152-21-5](/img/structure/B13945021.png)
1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-AZABICYCLO[320]HEPTANE, 3-(2-CHLORO-1-OXOPROPYL)- is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Vorbereitungsmethoden
The synthesis of 3-AZABICYCLO[3.2.0]HEPTANE, 3-(2-CHLORO-1-OXOPROPYL)- typically involves the reaction of a suitable bicyclic precursor with a chlorinating agent. One common method involves the use of 3-azabicyclo[3.2.0]heptane as the starting material, which is then reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
3-AZABICYCLO[3.2.0]HEPTANE, 3-(2-CHLORO-1-OXOPROPYL)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloro group or to reduce other functional groups within the molecule.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-AZABICYCLO[3.2.0]HEPTANE, 3-(2-CHLORO-1-OXOPROPYL)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Biological Studies: Researchers use this compound to study the effects of bicyclic structures on biological activity and to develop new bioactive molecules.
Wirkmechanismus
The mechanism of action of 3-AZABICYCLO[3.2.0]HEPTANE, 3-(2-CHLORO-1-OXOPROPYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
3-AZABICYCLO[3.2.0]HEPTANE, 3-(2-CHLORO-1-OXOPROPYL)- can be compared with other bicyclic compounds, such as:
3-Azabicyclo[3.2.0]heptane: Lacks the chloro and oxo groups, making it less reactive in certain chemical reactions.
2-Azabicyclo[2.2.1]heptane: Has a different ring structure, leading to different chemical and biological properties.
3-Azabicyclo[3.3.0]octane: Contains an additional carbon atom in the ring, affecting its reactivity and applications.
The uniqueness of 3-AZABICYCLO[3.2.0]HEPTANE, 3-(2-CHLORO-1-OXOPROPYL)- lies in its specific substitution pattern, which provides distinct chemical reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
54152-21-5 |
|---|---|
Molekularformel |
C9H14ClNO |
Molekulargewicht |
187.66 g/mol |
IUPAC-Name |
1-(3-azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H14ClNO/c1-6(10)9(12)11-4-7-2-3-8(7)5-11/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
YOACFLBKSROWDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CC2CCC2C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


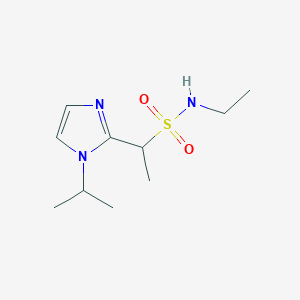
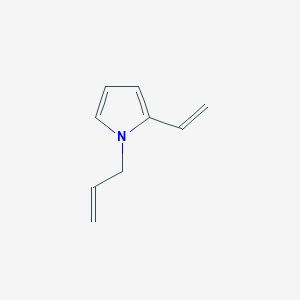
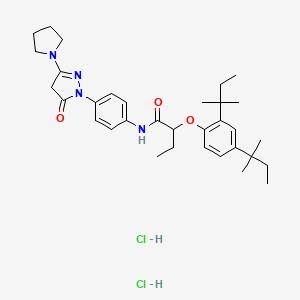
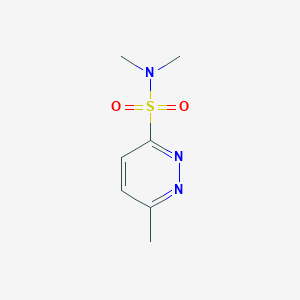
![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)


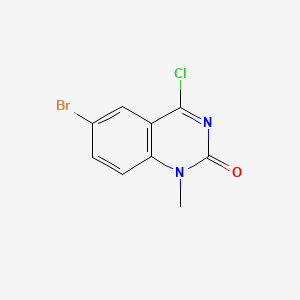

![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)

![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)

